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molecular formula C10H12O2 B1330552 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol CAS No. 20426-87-3

2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol

Cat. No. B1330552
M. Wt: 164.2 g/mol
InChI Key: OJZWTYXMABCBFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05194442

Procedure details

121.9 g (0.752 mole) of 2,3-dihydro-1-benzoxepin-5(4H)-one are dissolved in 1,400 ml of methanol and, while stirring vigorously, 18.5 g (0.489 mole) of sodium borohydride are introduced in portions so that the temperature remains below 20° C. The mixture is subsequently stirred for 2 hours, most of the solvent is distilled off in vacuo, and the residue is taken up in ethyl acetate. The organic phase is washed with water, 1N potassium bisulfate solution, water and saturated sodium chloride solution and dried over sodium sulfate. The mixture is filtered, and the solvent is evaporated off in vacuo. The oil crystallizes after some time.
Quantity
121.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[C:5](=[O:12])[CH2:4][CH2:3][CH2:2]1.[BH4-].[Na+]>CO>[OH:12][CH:5]1[C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[O:1][CH2:2][CH2:3][CH2:4]1 |f:1.2|

Inputs

Step One
Name
Quantity
121.9 g
Type
reactant
Smiles
O1CCCC(C2=C1C=CC=C2)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
18.5 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remains below 20° C
STIRRING
Type
STIRRING
Details
The mixture is subsequently stirred for 2 hours, most of the solvent
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
is distilled off in vacuo
WASH
Type
WASH
Details
The organic phase is washed with water, 1N potassium bisulfate solution, water and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off in vacuo
CUSTOM
Type
CUSTOM
Details
The oil crystallizes after some time

Outcomes

Product
Name
Type
Smiles
OC1CCCOC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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